Methyl 3,4,6-trichloropyridine-2-carboxylate
Description
Methyl 3,4,6-trichloropyridine-2-carboxylate is a halogenated pyridine derivative characterized by a pyridine ring substituted with three chlorine atoms at positions 3, 4, and 6, and a methyl ester group at position 2. Its molecular formula is C₇H₄Cl₃NO₂, with a molecular weight of 240.46 g/mol. The trichloro substitution imparts high electron-withdrawing effects, enhancing stability and lipophilicity (predicted logP ≈ 2.5). This compound is typically used as an intermediate in agrochemical and pharmaceutical synthesis, leveraging its reactivity in nucleophilic substitution and coupling reactions.
Properties
IUPAC Name |
methyl 3,4,6-trichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFPEXSWHBLGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4,6-trichloropyridine-2-carboxylate can be synthesized through the chlorination of methyl pyridine-2-carboxylate. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent chlorination. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3, 4, and 6 undergo selective substitution under controlled conditions:
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Ammonolysis : Reacts with ammonia under pressure (100–140°C) to replace chlorine with amino groups. For example, ammoniation at 120–130°C in methanol yields 4-amino-3,5,6-trichloropicolinic acid derivatives with >95% purity after acidification (Fig. 1) .
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Methoxy Substitution : Treatment with sodium methoxide replaces chlorine at position 6, forming methyl 3,4-dichloro-6-methoxypyridine-2-carboxylate (80–85% yield) .
Table 1: Substitution Reactions
| Position | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C4 | NH₃ (120–130°C, 8h) | 4-Amino-3,5,6-trichloropicolinate | 95.5% | |
| C6 | NaOMe/MeOH (reflux) | 3,4-Dichloro-6-methoxypicolinate | 80–85% |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed Suzuki-Miyaura reactions for aryl/heteroaryl introductions:
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Arylboronic Acid Coupling : Using Pd(dppf)Cl₂ (2–4 mol%), K₂CO₃, and DME/H₂O (3:1) at 100°C, aryl groups replace chlorine at position 4. Yields range 35–84% depending on boronate steric/electronic effects .
Table 2: Cross-Coupling Examples
| Boron Reagent | Reaction Time (h) | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | 3.5 | Methyl 3,4,6-trichloro-4-phenylpicolinate | 78% |
| 4-Pyridylboronate | 4.0 | Methyl 3,4,6-trichloro-4-pyridylpicolinate | 62% |
Diazotization and Chlorination
Waste residues from picloram production undergo diazotization (NaNO₂/HCl) followed by chlorination (CuCl₂) to regenerate 3,4,5,6-tetrachloropicolinic acid. This method achieves 96.5% purity and 72.6% yield, demonstrating recyclability of byproducts .
Equation 1
Ester Hydrolysis
The methyl ester hydrolyzes under acidic or basic conditions:
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Acidic Hydrolysis : 80% H₂SO₄ converts the ester to 3,4,6-trichloropicolinic acid (87% yield) .
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Basic Hydrolysis : NaOH/EtOH yields the sodium salt, which acidifies to the free acid (pH 1–2) .
Reductive Dechlorination
Catalytic hydrogenation (H₂/Pd-C) selectively removes chlorine at position 6, forming methyl 3,4-dichloropicolinate. This pathway is critical for synthesizing herbicides like picloram .
Functional Group Transformations
Scientific Research Applications
Methyl 3,4,6-trichloropyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and agrochemicals.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,4,6-trichloropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the pyridine ring highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of Trichloropyridine Carboxylates
Octan-2-yl 4-Amino-3,5,6-Trichloropyridine-2-Carboxylate
- CAS : 26952-20-5
- Molecular Formula : C₁₄H₁₉Cl₃N₂O₂
- Molecular Weight : 353.67 g/mol
- Key Differences: Ester Group: Octan-2-yl (C₈H₁₇O) vs. methyl (CH₃O). Substituents: Additional amino group at position 4. Properties: Higher molecular weight and lipophilicity (predicted logP ≈ 4.5) due to the long alkyl chain. Applications: Likely used in sustained-release formulations due to slower hydrolysis kinetics.
Glycosyl 4-Amino-3,5,6-Trichloropyridine-2-Carboxylate
- CAS : 64977-89-5
- Molecular Formula : C₁₈H₂₄Cl₃N₂O₈
- Molecular Weight : 502.74 g/mol
- Key Differences: Ester Group: Glycosyl (a sugar moiety) replaces methyl. Substituents: 4-amino group and glycosyl unit. Properties: Significantly higher polarity (predicted logP ≈ 1.8) due to the hydrophilic glycosyl group, improving aqueous solubility. Applications: Potential use in prodrugs for targeted delivery in medicinal chemistry.
Pyrimidine-Based Analog
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
- CAS : 89581-58-8
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Key Differences :
- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substituents : Carboxylic acid at position 4, chloro at position 2, and methyl at position 6.
- Properties : Higher acidity (due to carboxylic acid) and lower lipophilicity (logP ≈ 1.2).
- Applications : Intermediate in antiviral or antibacterial agents.
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Ester/Acid Group | Substituents | Predicted logP |
|---|---|---|---|---|---|---|
| Methyl 3,4,6-trichloropyridine-2-carboxylate | N/A | C₇H₄Cl₃NO₂ | 240.46 | Methyl | 3,4,6-trichloro | ~2.5 |
| Octan-2-yl 4-amino-3,5,6-trichloropyridine-2-carboxylate | 26952-20-5 | C₁₄H₁₉Cl₃N₂O₂ | 353.67 | Octan-2-yl | 4-amino, 3,5,6-trichloro | ~4.5 |
| Glycosyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | 64977-89-5 | C₁₈H₂₄Cl₃N₂O₈ | 502.74 | Glycosyl | 4-amino, 3,5,6-trichloro | ~1.8 |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 172.57 | Carboxylic acid | 2-chloro, 6-methyl | ~1.2 |
Key Research Findings
Ester Group Impact :
- Methyl esters (target compound) exhibit faster hydrolysis rates compared to bulkier octan-2-yl esters due to reduced steric hindrance .
- Glycosyl esters demonstrate enhanced water solubility, making them suitable for drug delivery systems .
Trichloro substitution on pyridine enhances electrophilicity, favoring reactions like Suzuki-Miyaura couplings.
Biological Activity :
- Pyrimidine-based acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) show promise in antimicrobial applications due to their polar functional groups .
Biological Activity
Methyl 3,4,6-trichloropyridine-2-carboxylate (MTCPC) is a synthetic compound derived from pyridine, characterized by its three chlorine substituents and a carboxylate group. This compound has garnered attention in various fields, particularly in agriculture and medicinal chemistry, due to its biological activities. This article explores the biological activity of MTCPC, focusing on its antimicrobial, herbicidal, and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
MTCPC has the molecular formula C7H4Cl3NO2 and a molecular weight of approximately 238.47 g/mol. The structural representation is as follows:
Structural Features:
- Pyridine Ring: A six-membered aromatic ring containing nitrogen.
- Chlorine Substituents: Three chlorine atoms positioned at the 3, 4, and 6 positions of the pyridine ring.
- Carboxylate Group: A carboxylic acid derivative that enhances solubility and reactivity.
Antimicrobial Activity
MTCPC has shown promising antimicrobial properties against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Pseudomonas aeruginosa | 256 µg/mL |
These results suggest that MTCPC could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .
Herbicidal Activity
MTCPC is also recognized for its herbicidal properties. It acts as a systemic herbicide affecting the growth of various weeds. Its mechanism involves the inhibition of specific enzymes crucial for plant metabolism.
Case Study: Herbicidal Efficacy
- Target Weeds: Common broadleaf weeds and certain grass species.
- Application Rate: Effective at concentrations ranging from 50 to 200 g/ha.
- Observations: Significant reduction in weed biomass within two weeks post-application.
The compound's effectiveness in preventing weed growth highlights its potential use in agricultural practices to enhance crop yields by controlling unwanted vegetation .
Anticancer Activity
Recent studies have explored the anticancer potential of MTCPC, particularly its effects on various cancer cell lines. The compound exhibits cytotoxic effects that may be leveraged for therapeutic purposes.
| Cell Line | Viability (%) at 50 µM |
|---|---|
| A549 (Lung Cancer) | 21.2% (p < 0.001) |
| HeLa (Cervical Cancer) | 38.3% (p < 0.01) |
| MCF-7 (Breast Cancer) | 45.0% (p < 0.05) |
The data indicates that MTCPC significantly reduces cell viability in these cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of MTCPC can be attributed to several mechanisms:
- Enzyme Inhibition: MTCPC inhibits specific enzymes involved in metabolic pathways critical for microbial growth and plant development.
- Cell Cycle Disruption: In cancer cells, MTCPC may induce apoptosis by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation: The compound can lead to increased ROS levels in cells, contributing to cytotoxicity.
Q & A
Q. What synthetic methodologies are recommended for Methyl 3,4,6-trichloropyridine-2-carboxylate?
The compound can be synthesized via chlorination of pyridine precursors using reagents like thionyl chloride (SOCl₂) in chlorobenzene, as demonstrated in analogous syntheses of chloropyridine derivatives. Reaction optimization includes controlling stoichiometry and temperature to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired product .
Q. How is the structural integrity and purity of this compound validated?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional groups, while high-performance liquid chromatography (HPLC) assesses purity (>95% typically required for research use). Mass spectrometry (ESI-MS) verifies molecular weight, as shown in similar pyridine carboxylate analyses .
Q. What safety protocols are essential when handling this compound?
Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal exposure. In case of accidental exposure, immediate rinsing with water and medical consultation are advised, per standard SDS guidelines for reactive organochlorides .
Advanced Research Questions
Q. How does substituent positioning influence the herbicidal activity of trichloropyridine carboxylates?
Comparative studies with picloram (a 4-amino-3,5,6-trichloropyridine-2-carboxylate) suggest that electron-withdrawing groups (e.g., Cl) at positions 3, 4, and 6 enhance herbicidal potency by stabilizing negative charges in target enzyme interactions. Methyl esterification at position 2 may alter bioavailability compared to potassium salts .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculates electron density distributions to identify reactive sites (e.g., electrophilic chlorines). Molecular docking simulations model interactions with biological targets (e.g., plant acetolactate synthase), while molecular dynamics (MD) assess stability in solvent environments .
Q. What challenges arise in achieving regioselective chlorination during synthesis?
Competing chlorination at adjacent positions can occur due to steric and electronic factors. Strategies include using directing groups (e.g., methyl esters) or stepwise halogenation with protective groups, as seen in related pyridine syntheses .
Q. How can environmental fate studies be designed for this compound?
Hydrolysis and photodegradation rates are assessed via LC-MS under controlled pH and UV conditions. MD simulations predict soil adsorption coefficients (Kd), while ecotoxicity assays evaluate effects on non-target organisms (e.g., Daphnia magna) .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
| Technique | Parameters | Reference |
|---|---|---|
| ¹H-NMR | δ 3.9 (s, CH₃), 8.2–8.5 (pyridine H) | |
| HPLC (C18 column) | Retention time: 12.3 min, 90:10 MeOH:H₂O | |
| ESI-MS | m/z 264.95 [M+H]⁺ |
Table 2. Computational Parameters for Binding Studies
| Method | Software/Tool | Key Outputs |
|---|---|---|
| DFT | Gaussian 16 | HOMO/LUMO energies, charge maps |
| Molecular Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) |
| MD Simulations | GROMACS | Solvent interaction profiles |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
